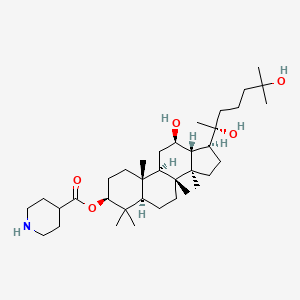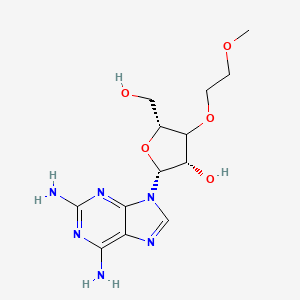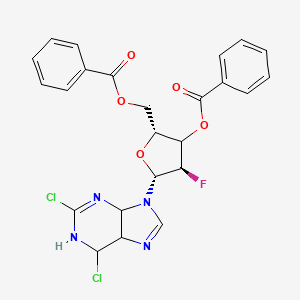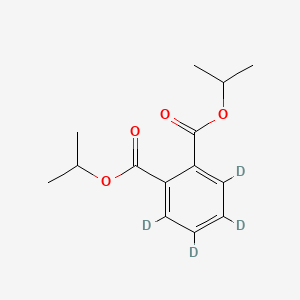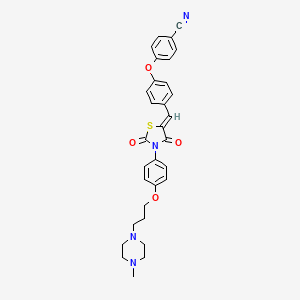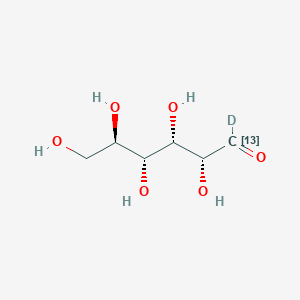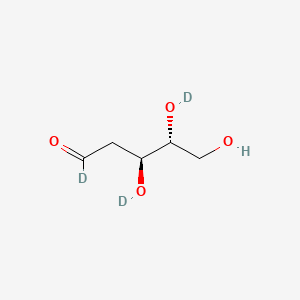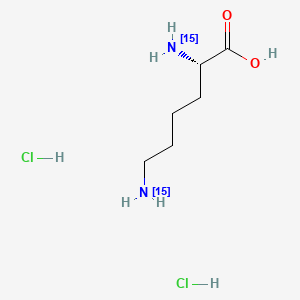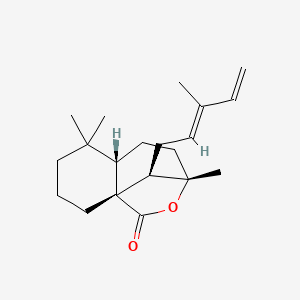
12E,14-Labdadien-20,8beta-olide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12E,14-Labdadien-20,8beta-olide: is a labdane diterpenoid, a type of natural product that can be isolated from the rhizomes of Isodon yuennanensis . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: : The preparation of 12E,14-Labdadien-20,8beta-olide involves the use of naturally occurring diterpenoids such as (+)-sclareolide and (+)-sclareol as starting materials. These starting materials enable the gram-scale preparation of key intermediates like totarane and s-trans-12E,14-Labdadien-20,8beta-olide . The synthesis typically involves a thermal or erbium-catalyzed intermolecular Diels-Alder reaction .
Industrial Production Methods: : Industrial production of this compound is primarily based on extraction from the rhizomes of Isodon yuennanensis . The compound is then purified using various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
化学反应分析
Types of Reactions: : 12E,14-Labdadien-20,8beta-olide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : The compound reacts with common reagents under specific conditions. For example, oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, while reduction reactions may use reagents such as lithium aluminum hydride .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
Chemistry: : In chemistry, 12E,14-Labdadien-20,8beta-olide is used as a starting material for the synthesis of various labdane diterpenoids .
Biology: : In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties .
Medicine: : In medicine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer .
Industry: : In the industrial sector, the compound is used in the production of natural product-based pharmaceuticals and other bioactive compounds .
作用机制
The mechanism of action of 12E,14-Labdadien-20,8beta-olide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit nitric oxide production in activated macrophages, which is a key pathway involved in inflammation . The compound’s effects are mediated through its interaction with enzymes and receptors involved in the inflammatory response .
相似化合物的比较
Similar Compounds: : Similar compounds to 12E,14-Labdadien-20,8beta-olide include other labdane diterpenoids such as s-trans-8(17),12E,14-labdatrien-20-oic acid and hinokiol .
Uniqueness: : What sets this compound apart from other similar compounds is its specific chemical structure and the unique biological activities it exhibits. Its ability to inhibit nitric oxide production and its potential therapeutic applications make it a compound of significant interest in scientific research .
属性
分子式 |
C20H30O2 |
|---|---|
分子量 |
302.5 g/mol |
IUPAC 名称 |
(1R,6S,9S,12R)-5,5,9-trimethyl-12-[(2E)-3-methylpenta-2,4-dienyl]-10-oxatricyclo[7.2.1.01,6]dodecan-11-one |
InChI |
InChI=1S/C20H30O2/c1-6-14(2)8-9-16-19(5)13-10-15-18(3,4)11-7-12-20(15,16)17(21)22-19/h6,8,15-16H,1,7,9-13H2,2-5H3/b14-8+/t15-,16-,19-,20+/m0/s1 |
InChI 键 |
SBFYFPUOUKFWPX-MFGREBOPSA-N |
手性 SMILES |
C/C(=C\C[C@H]1[C@@]2(CC[C@@H]3[C@@]1(CCCC3(C)C)C(=O)O2)C)/C=C |
规范 SMILES |
CC(=CCC1C2(CCC3C1(CCCC3(C)C)C(=O)O2)C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


